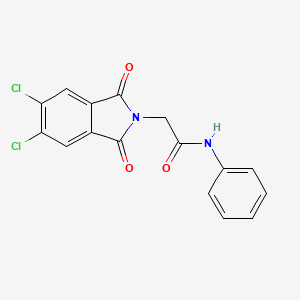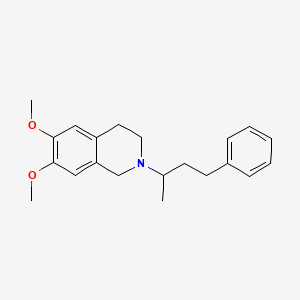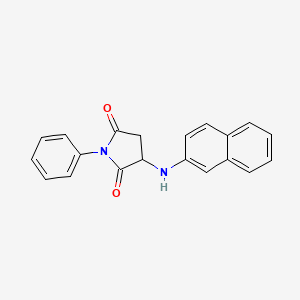![molecular formula C14H9Cl2IN2OS B5251728 N-[(3,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B5251728.png)
N-[(3,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a 3,5-dichlorophenyl group, a carbamothioyl group, and an iodine atom attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an arylamine compound in the presence of a base such as N,N′-dimethylformamide (DMF) at elevated temperatures (around 60°C) . The reaction proceeds through the formation of an intermediate, which is then treated with thionyl chloride to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
化学反応の分析
Types of Reactions
N-[(3,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
N-[(3,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N-[(3,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-nitrobenzamide
- N-{[(3,5-dichlorophenyl)carbamothioyl]amino}acetamide
Uniqueness
N-[(3,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the 3,5-dichlorophenyl group and the carbamothioyl group also contributes to its distinct properties compared to similar compounds.
特性
IUPAC Name |
N-[(3,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2IN2OS/c15-8-5-9(16)7-10(6-8)18-14(21)19-13(20)11-3-1-2-4-12(11)17/h1-7H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLRKMIWAOQCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B5251652.png)



![N'-(3-methoxyphenyl)-N-[(3-methylphenyl)methyl]oxamide](/img/structure/B5251691.png)
![3,4-Dimethoxy-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5251699.png)
![(2H-1,3-BENZODIOXOL-5-YL)METHYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B5251706.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5251711.png)

![2-(4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-N,N-diethylacetamide](/img/structure/B5251713.png)
![Ethyl 4-[2-hydroxy-3-(4-propylphenoxy)propyl]piperazine-1-carboxylate](/img/structure/B5251732.png)
![N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5251733.png)
![4-(2-methoxyethoxy)-1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B5251740.png)

